The synthesis of ASP5878 involves the construction of a pyrimidine derivative, characterized by a specific chemical structure that enhances its selectivity for FGFRs. The compound's synthesis process includes multiple steps that ensure high purity and yield. The final product is typically dissolved in dimethyl sulfoxide for in vitro studies or suspended in a suitable vehicle for in vivo applications.
Key steps in the synthesis include:
ASP5878 is chemically designated as 2-[4-({5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl}amino)-1H-pyrazol-1-yl]ethan-1-ol. Its molecular formula is C_18H_20F_2N_4O_3, with a molecular weight of approximately 374.37 g/mol.
The structural analysis reveals:
ASP5878 primarily functions through competitive inhibition of FGFRs by binding to their ATP-binding sites, thus preventing phosphorylation events that drive tumor cell proliferation and survival.
Key reactions include:
The mechanism of action for ASP5878 involves several critical steps:
ASP5878 exhibits several notable physical and chemical properties:
ASP5878 has several significant applications in scientific research and clinical settings:
Fibroblast Growth Factor Receptors (FGFRs 1–4) are transmembrane tyrosine kinases regulating critical cellular processes, including proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling—driven by point mutations (e.g., FGFR3 S249C in bladder cancer), gene fusions (e.g., FGFR3-TACC3), and amplifications—activates oncogenic pathways like RAS-MAPK and STAT, promoting tumor survival and metastasis [1] [6]. In urothelial carcinoma, FGFR3 alterations occur in 15% of muscle-invasive and 58% of non-invasive tumors, while FGFR3 fusions appear in 3% of muscle-invasive cases [1] [5]. Similarly, FGF19 overexpression in hepatocellular carcinoma aberrantly activates FGFR4, driving tumor progression [2]. These alterations underpin FGFRs as high-value therapeutic targets.
Selective inhibition of single FGFR isoforms faces limitations due to:
ASP5878 emerged from optimization of pyrimidine derivatives to enhance metabolic stability and safety. Key milestones include:
Table 1: Key Properties of ASP5878
Property | Value |
---|---|
Chemical Class | Pyrimidine derivative |
Primary Targets | FGFR1, FGFR2, FGFR3, FGFR4 |
IC50 (FGFR3) | 2.1 nM |
Development Status | Phase I completed (NCT02038673) |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8